![molecular formula C10H8F3NO4S B2986865 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one CAS No. 2225141-38-6](/img/structure/B2986865.png)
1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one
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Description
1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one, also known as TFPB, is a synthetic compound that has been studied for its potential applications in scientific research. TFPB is a benzothiazolone derivative that has been shown to have a range of biological effects, including anti-inflammatory and anti-tumor properties. In
Scientific Research Applications
Environmentally Benign Synthesis
T. Deligeorgiev et al. (2011) developed an environmentally benign procedure for synthesizing substituted 2-thiobenzothiazoles, among other compounds, highlighting a method that could potentially be applied to the synthesis of derivatives including 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one. This procedure utilizes cyclization of 2-aminothiophenols with potassium O-ethyldithiocarbonate in PEG 400 or glycerol under microwave irradiation, offering a green alternative for compound synthesis T. Deligeorgiev, S. Kaloyanova, Nedyalko Lesev, J. J. Vaquero, Monatshefte für Chemie - Chemical Monthly, 2011.
Catalytic Activities
- Marc C Piquette et al. (2019) studied the kinetic properties of oxoiron(IV) complexes, which are relevant in the context of catalysis involving oxidative transformations. Although not directly related to 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one, this research underscores the importance of understanding the mechanisms of catalytic reactions that could involve similar compounds Marc C Piquette, S. V. Kryatov, E. Rybak-Akimova, Inorganic chemistry, 2019.
Material Properties and Applications
- Polymer-Supported Photosensitizers: J. Tobin et al. (2017) reported the synthesis of heterogeneous triplet photosensitizers, including those based on benzothiadiazole structures, for the production of singlet oxygen and for the aerobic hydroxylation of arylboronic acids. This demonstrates the application of benzothiadiazole derivatives in materials science, particularly in photodynamic therapy and organic transformations under visible light irradiation J. Tobin, T. Mccabe, Andrew W. Prentice, Sarah Holzer, G. Lloyd, M. Paterson, V. Arrighi, P. Cormack, F. Vilela, ACS Catalysis, 2017.
properties
IUPAC Name |
1-oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4S/c11-10(12,13)9(16,17)5-19(18)7-4-2-1-3-6(7)8(15)14-19/h1-4,16-17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHJIFLKGGAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=S2(=O)CC(C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one |
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